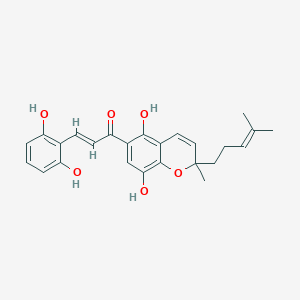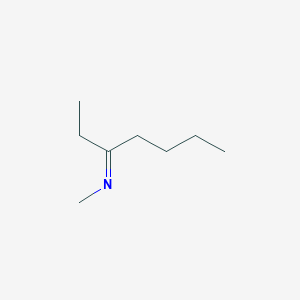
Methylamine, N-(1-ethylpentylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylamine, N-(1-ethylpentylidene)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of Methylamine, N-(1-ethylpentylidene)- is not fully understood. However, it is believed to interact with various enzymes and proteins in the body, leading to its potential medicinal properties.
Biochemical And Physiological Effects
Methylamine, N-(1-ethylpentylidene)- has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Methylamine, N-(1-ethylpentylidene)- can inhibit the growth of cancer cells and induce apoptosis. Additionally, Methylamine, N-(1-ethylpentylidene)- has been shown to have neuroprotective effects and can potentially improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the advantages of using Methylamine, N-(1-ethylpentylidene)- in lab experiments is its ease of synthesis. Additionally, Methylamine, N-(1-ethylpentylidene)- has shown promising results in various fields, making it a versatile compound for research. However, one of the limitations of using Methylamine, N-(1-ethylpentylidene)- is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research of Methylamine, N-(1-ethylpentylidene)-. One potential direction is to further investigate its anti-cancer properties and potential use as a chemotherapeutic agent. Another direction is to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research can be conducted on its catalytic properties and potential applications in materials science.
Conclusion
In conclusion, Methylamine, N-(1-ethylpentylidene)- is a versatile compound that has shown promising results in various fields. Its ease of synthesis and potential applications make it a valuable compound for scientific research. However, its potential toxicity requires careful handling and disposal. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of Methylamine, N-(1-ethylpentylidene)- involves the reaction of 1-ethylpentylamine with formaldehyde in the presence of a catalyst. The resulting product is a yellow oil that can be purified through various methods such as distillation, recrystallization, and chromatography.
Scientific Research Applications
Methylamine, N-(1-ethylpentylidene)- has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, Methylamine, N-(1-ethylpentylidene)- has shown promising results as an anti-cancer agent and a potential treatment for Alzheimer's disease. In materials science, Methylamine, N-(1-ethylpentylidene)- has been used as a precursor for the synthesis of metal-organic frameworks and other porous materials. In catalysis, Methylamine, N-(1-ethylpentylidene)- has been used as a ligand for various metal catalysts.
properties
CAS RN |
18641-73-1 |
|---|---|
Product Name |
Methylamine, N-(1-ethylpentylidene)- |
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
N-methylheptan-3-imine |
InChI |
InChI=1S/C8H17N/c1-4-6-7-8(5-2)9-3/h4-7H2,1-3H3 |
InChI Key |
VVWDGYVDDGHXDK-UHFFFAOYSA-N |
SMILES |
CCCCC(=NC)CC |
Canonical SMILES |
CCCCC(=NC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



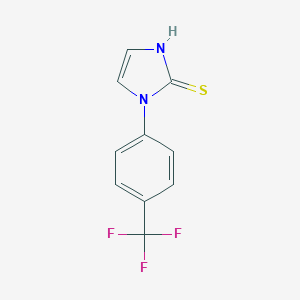


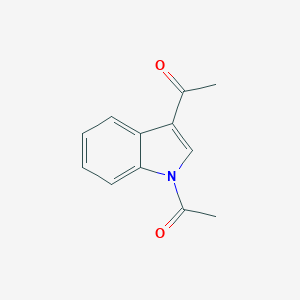
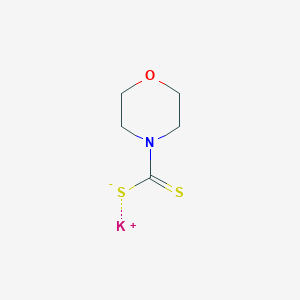
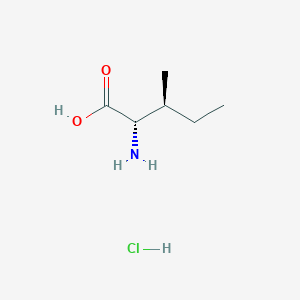
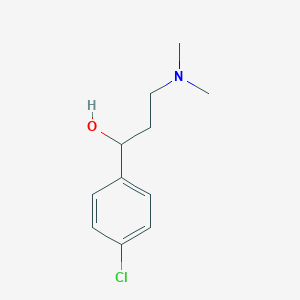
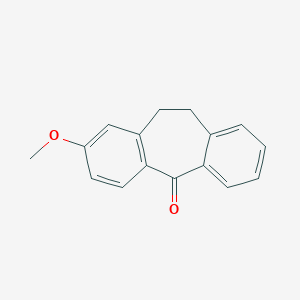
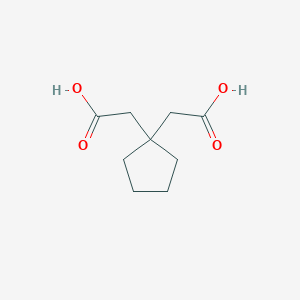
![[1]Pyrindin-4-ol, 1-methyloctahydro-](/img/structure/B99444.png)
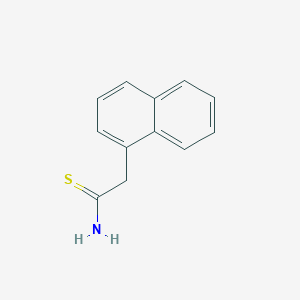
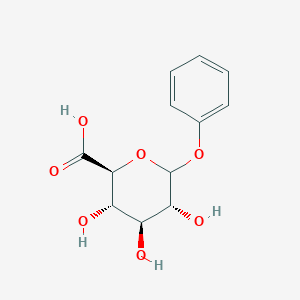
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)
